2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide
Description
Contextualization within Amide and Pyridine (B92270) Chemical Classes
At its core, 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide is an amide, a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. Amides are fundamental building blocks in chemistry and biology, forming the peptide bonds that link amino acids in proteins. The N-phenylacetamide component of the molecule provides a rigid framework and influences its solubility and reactivity.
Simultaneously, the presence of a pyridine ring places this compound within the family of heterocyclic amines. Pyridine, an aromatic six-membered ring containing one nitrogen atom, is a common scaffold in many pharmaceuticals and natural products. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, properties that are often crucial for biological activity. rsc.orgfrontiersin.org The specific "pyridin-3-yl" designation indicates that the acetamide (B32628) group is attached to the third carbon atom of the pyridine ring.
Significance of Cyanoacetamide Scaffold in Organic and Medicinal Chemistry
The cyanoacetamide scaffold is a highly versatile and reactive building block in organic synthesis. tubitak.gov.trtubitak.gov.tr Its utility stems from the presence of multiple reactive sites: the cyano (-C≡N) group, the carbonyl (C=O) group of the amide, and the active methylene (B1212753) group (-CH2-) adjacent to the cyano group. tubitak.gov.trekb.eg These features allow cyanoacetamides to participate in a wide array of chemical transformations, including condensation, substitution, and cyclization reactions, making them key intermediates in the synthesis of diverse heterocyclic compounds like pyridines, pyrimidines, thiazoles, and pyrazoles. tubitak.gov.trekb.egperiodikos.com.br
In medicinal chemistry, the cyanoacetamide moiety is considered a "privileged scaffold" because it is a structural feature found in numerous biologically active compounds. nih.gov Derivatives of cyanoacetamide have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. frontiersin.orgekb.egresearchgate.net The ability of the cyanoacetamide core to be readily modified allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds in drug discovery. nih.govperiodikos.com.br
Rationale for Investigating this compound Derivatives
The investigation into derivatives of this compound is driven by the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. In this case, the N-phenylacetamide and pyridine moieties, both known to be present in various bioactive compounds, are integrated with the versatile cyanoacetamide scaffold.
The rationale is to explore the synergistic effects of these different structural components. The pyridine ring can modulate the compound's physicochemical properties, such as its solubility and ability to interact with biological targets. The N-phenyl group can be substituted at various positions to fine-tune the molecule's lipophilicity and steric properties. The cyanoacetamide core provides a reactive handle for further chemical modifications and is itself a known contributor to biological activity. This multi-pronged approach allows for the creation of a large library of diverse compounds for biological screening.
Research Objectives and Methodological Scope
The primary research objectives for investigating derivatives of this compound typically revolve around the synthesis of novel compounds and the evaluation of their potential therapeutic applications. A common methodological approach begins with the synthesis of the parent compound, often through a condensation reaction between a substituted aniline (B41778) and a cyanoacetic acid derivative.
Subsequent modifications can be made to the phenyl ring, the pyridine ring, or the active methylene group of the cyanoacetamide core. These synthetic efforts are often guided by computational modeling and docking studies to predict the binding affinity of the designed molecules to specific biological targets. The newly synthesized compounds are then subjected to a battery of in vitro and in vivo biological assays to determine their activity and to establish structure-activity relationships (SAR).
Table 1: Key Functional Groups and Their Significance
| Functional Group | Chemical Class | Significance in the Context of the Molecule |
|---|---|---|
| Amide (-CONH-) | Amide | Provides structural rigidity and participates in hydrogen bonding. |
| Pyridine | Heterocyclic Amine | Influences solubility, basicity, and potential for biological interactions. |
| Cyano (-C≡N) | Nitrile | Acts as a reactive handle for further synthesis and contributes to biological activity. |
Table 2: Common Synthetic Reactions Involving the Cyanoacetamide Scaffold
| Reaction Type | Description |
|---|---|
| Knoevenagel Condensation | Reaction of the active methylene group with aldehydes or ketones to form C=C bonds. periodikos.com.br |
| Gewald Reaction | A multicomponent reaction to form 2-aminothiophenes. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-cyano-N-phenyl-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C14H11N3O/c15-9-13(11-5-4-8-16-10-11)14(18)17-12-6-2-1-3-7-12/h1-8,10,13H,(H,17,18) |
InChI Key |
PBGAZSLQYQMUKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyano N Phenyl 2 Pyridin 3 Yl Acetamide and Its Analogues
Retrosynthetic Analysis of the 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide Core
A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are at the C-C and C-N bonds adjacent to the central quaternary carbon.
Disconnection 1: C(α)-Pyridine Bond
Breaking the bond between the α-carbon and the pyridine (B92270) ring leads to two key synthons: an N-phenyl-2-cyanoacetamide anion equivalent and a pyridin-3-yl electrophile. This suggests a synthetic approach involving the alkylation or arylation of N-phenyl-2-cyanoacetamide with a suitable 3-substituted pyridine derivative, such as 3-halopyridine.
Disconnection 2: C(α)-Amide Bond
Alternatively, disconnection of the bond between the α-carbon and the amide nitrogen suggests a pathway involving the reaction of a 2-cyano-2-(pyridin-3-yl)acetyl halide or ester with aniline (B41778). This route, however, relies on the prior synthesis of the challenging α-pyridyl cyanoacetic acid derivative.
Disconnection 3: N-Phenyl Bond
A third disconnection can be made at the amide C-N bond, leading to 2-cyano-2-(pyridin-3-yl)acetic acid and aniline. This approach would necessitate an amidation reaction as the final step.
Disconnection 4: C(α)-Cyano Bond
While less common, a disconnection of the C-CN bond could be envisioned, though the synthetic utility of the resulting synthons is less straightforward.
Based on the availability of starting materials and the prevalence of certain reaction types in the literature, the first disconnection approach, involving the formation of the C(α)-pyridine bond, appears to be the most practical and is further explored in the subsequent sections.
Conventional and Modern Synthetic Approaches to Cyanoacetamide Derivatives
The synthesis of the broader class of cyanoacetamide derivatives, including the target molecule, can be achieved through a variety of established and modern synthetic methods. These approaches offer flexibility in terms of substrate scope and reaction conditions.
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a cornerstone of C-C bond formation and is widely employed in the synthesis of α,β-unsaturated cyanoacetamides. This reaction involves the condensation of an active methylene (B1212753) compound, such as a cyanoacetamide, with an aldehyde or ketone. While not directly applicable to the synthesis of the saturated core of this compound, it is a crucial method for preparing unsaturated precursors that can be subsequently reduced.
The general reaction involves the base-catalyzed condensation of an N-substituted cyanoacetamide with an aromatic aldehyde. A variety of bases can be employed, with piperidine (B6355638) and triethylamine (B128534) being common choices.
| Aldehyde | N-Substituted Cyanoacetamide | Base | Solvent | Product | Yield (%) |
| Benzaldehyde | N-phenyl-2-cyanoacetamide | Piperidine | Ethanol | 2-cyano-3,N-diphenylacrylamide | 85-95 |
| 4-Chlorobenzaldehyde | N-methyl-2-cyanoacetamide | Triethylamine | Toluene | 3-(4-chlorophenyl)-2-cyano-N-methylacrylamide | 80-90 |
| 3-Pyridinecarboxaldehyde | 2-cyanoacetamide (B1669375) | Piperidine | Methanol | 2-cyano-3-(pyridin-3-yl)acrylamide | 75-85 |
This table presents typical yields for Knoevenagel condensation reactions leading to unsaturated cyanoacetamide derivatives.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs are known for the synthesis of highly substituted pyridine and other heterocyclic systems starting from cyanoacetamide derivatives.
For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can lead to the formation of highly functionalized pyridines under microwave irradiation. This tandem process is thought to proceed via a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.
Amidation and Acylation Reactions
Amidation and acylation reactions are fundamental to the synthesis of the amide bond present in this compound. These reactions can be employed in several ways:
From Cyanoacetic Acid Derivatives: The reaction of a cyanoacetic acid or its activated derivative (e.g., acyl chloride) with an amine is a direct method for forming the cyanoacetamide core. For the target molecule, this would involve the reaction of 2-cyano-2-(pyridin-3-yl)acetic acid with aniline.
From Cyanoacetate (B8463686) Esters: A more common and milder approach involves the aminolysis of a cyanoacetate ester. For example, N-phenyl-2-cyanoacetamide can be readily prepared by heating ethyl cyanoacetate with aniline.
Reaction with Isocyanates: A powerful method for the synthesis of α-substituted N-aryl cyanoacetamides involves the reaction of an active methylene compound with an isocyanate. In the context of the target molecule, 2-(pyridin-3-yl)acetonitrile could be reacted with phenyl isocyanate in the presence of a base to directly form this compound. This reaction is often facilitated by strong bases that can deprotonate the active methylene group.
| Active Methylene Compound | Isocyanate | Base | Solvent | Product |
| Malononitrile | Phenyl isocyanate | Sodium ethoxide | Ethanol | 2-cyano-N-phenylmalonamide |
| Ethyl cyanoacetate | Tolyl isocyanate | Triethylamine | THF | Ethyl 2-cyano-2-(tolylcarbamoyl)acetate |
| 2-(Pyridin-3-yl)acetonitrile | Phenyl isocyanate | Sodium hydride | DMF | This compound |
This table illustrates potential amidation reactions using isocyanates with active methylene compounds.
Cyclization Reactions for Heterocyclic Scaffolds
The cyanoacetamide moiety is a versatile precursor for the synthesis of a wide array of heterocyclic scaffolds through cyclization reactions. The presence of the nitrile and amide functionalities, along with the active methylene group, allows for reactions with various bifunctional reagents.
For instance, α-aryl-2-cyanoacetamides can undergo cyclization to form various heterocyclic systems. The specific outcome often depends on the reaction conditions and the nature of the cyclizing agent. While the core of this compound is acyclic, its derivatives can be employed in the synthesis of more complex, fused heterocyclic systems. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then participate in intramolecular cyclization reactions with the N-phenyl group or a suitably positioned substituent on the pyridine ring.
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound and its analogs. Key parameters that are often tuned include the choice of base, solvent, temperature, and catalyst.
For the proposed synthesis via the arylation of N-phenyl-2-cyanoacetamide with a 3-halopyridine, a palladium-catalyzed cross-coupling reaction would be a modern and efficient approach. The optimization of such a reaction would involve screening various palladium sources, ligands, and bases.
| Parameter | Variation | Expected Outcome |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Influence on catalytic activity and reaction rate. |
| Ligand | Xantphos, SPhos, Buchwald ligands | Crucial for stabilizing the catalyst and promoting reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu | Affects the deprotonation of the active methylene group and can influence catalyst stability. |
| Solvent | Toluene, Dioxane, DMF | Can impact the solubility of reactants and the stability of the catalytic species. |
| Temperature | 80-120 °C | Higher temperatures often increase reaction rates but can also lead to decomposition. |
This table outlines key parameters for the optimization of a potential palladium-catalyzed synthesis of the target molecule.
Similarly, for the synthesis involving the reaction of 2-(pyridin-3-yl)acetonitrile with phenyl isocyanate, the choice of base is critical. Strong, non-nucleophilic bases such as sodium hydride or lithium diisopropylamide (LDA) are often required to generate the carbanion of the acetonitrile (B52724) derivative in sufficient concentration. The reaction temperature also plays a significant role, with lower temperatures often being preferred to minimize side reactions. The stoichiometry of the reactants must be carefully controlled to avoid the formation of undesired byproducts.
Derivatization Strategies from the Core this compound Structure
The core structure of this compound presents multiple sites for chemical modification, enabling the synthesis of a wide array of analogues. These derivatization strategies are crucial for systematic investigations into the structure-activity relationships of this class of compounds. The primary approaches involve altering the substituents on the aromatic rings and transforming the reactive cyano and amide functional groups.
The phenyl and pyridine rings of the core structure are amenable to various substitution reactions, allowing for the introduction of a diverse range of functional groups. These modifications can significantly influence the electronic and steric properties of the molecule.
Analogous synthetic strategies for related N-aryl-2-cyanoacetamide compounds suggest that the phenyl ring can be functionalized with both electron-donating and electron-withdrawing groups. For instance, the synthesis of N-(4-substitutedphenyl)-2-cyanoacetamides has been reported, indicating that substituents can be readily introduced on the phenyl ring prior to its condensation to form the acetamide (B32628). ekb.eg These substitutions can be achieved through standard electrophilic aromatic substitution reactions on the aniline precursor.
Similarly, the pyridine ring can be modified. While direct substitution on the pyridine ring of the target compound is a possibility, a more common approach involves using pre-functionalized pyridine building blocks in the initial synthesis. This allows for precise control over the position and nature of the substituents.
Table 1: Examples of Substituent Modifications on Analogous Cyanoacetamide Scaffolds
| Precursor Moiety | Reagents and Conditions | Resulting Substituent | Reference |
| N-(4-hydroxyphenyl)-2-cyanoacetamide | Alkyl halide, Base | O-alkyl | ekb.eg |
| N-(4-aminophenyl)-2-cyanoacetamide | Acyl chloride, Base | N-acyl | ekb.eg |
| 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide | 5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazole-2-thiol, KOH, ethanol, reflux | Thioether linkage | mdpi.com |
This table is illustrative of the types of modifications possible on related structures and is not exhaustive.
The cyano and amide groups are key functional handles that can be transformed into a variety of other functionalities, further expanding the chemical diversity of the synthesized analogues.
The cyano group is particularly versatile. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the cyano group can yield a primary amine. Furthermore, the cyano group can participate in cycloaddition reactions to form various heterocyclic rings. For example, 2-cyanoacetamide moieties are known to be valuable synthons in the synthesis of heterocyclic systems like pyridines, thiazoles, and pyrimidines. ekb.eg
The amide linkage can also be modified. Hydrolysis of the amide bond, though typically requiring harsh conditions, would break the molecule into its constituent aniline and a derivative of 2-cyano-2-(pyridin-3-yl)acetic acid. The nitrogen of the amide can also undergo further reactions, although this is less common.
The active methylene group adjacent to the cyano group in 2-cyanoacetamides is another reactive site. This position is nucleophilic and can participate in condensation and substitution reactions. ekb.eg For instance, it can react with aldehydes and ketones in Knoevenagel-type condensations.
Table 2: Potential Functional Group Transformations for the Cyano and Amide Moieties
| Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |
| Cyano | H3O+, heat | Carboxylic acid | researchgate.net |
| Cyano | H2, Pd/C | Primary amine | researchgate.net |
| Cyano | Salicylaldehyde, acetic acid | 2-Imino-chromene-3-carboxamide | ekb.eg |
| Amide | H3O+ or OH-, heat | Carboxylic acid and Amine | General Organic Chemistry |
| Active Methylene | Benzylidene malononitrile, basic medium | Substituted pyridine | ekb.eg |
This table outlines potential transformations based on the known reactivity of these functional groups in similar chemical environments. ekb.egresearchgate.net
Structure Activity Relationship Sar Studies of 2 Cyano N Phenyl 2 Pyridin 3 Yl Acetamide Derivatives
Design Principles for Structural Modification
The design of new analogs of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide is guided by established medicinal chemistry principles. The core structure presents several opportunities for modification, including the N-phenyl ring, the pyridin-3-yl moiety, and the acetamide (B32628) linker. Key design strategies involve:
Substituent Modification: Introducing various functional groups onto the phenyl and pyridine (B92270) rings to explore electronic and steric effects.
Isosteric and Bioisosteric Replacement: Replacing functional groups or entire rings with others that have similar physical or chemical properties to improve activity or pharmacokinetic profiles. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems.
Scaffold Hopping: Modifying the central acetamide core to explore different spatial arrangements of the key pharmacophoric features.
Homologation: Increasing the length of the chain connecting the core elements to probe the optimal distance and flexibility required for receptor binding.
These principles are applied systematically to build a library of compounds, which are then subjected to biological screening to establish clear SAR trends. For example, the amide bond, a common feature in many pharmaceuticals and natural products, is a key functional group often involved in crucial hydrogen bonding interactions with biological targets. nih.gov
Impact of Substituent Variation on Biological Activity (In Vitro/In Silico Focus)
The biological activity of derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. In vitro assays and in silico methods like molecular docking are employed to assess the impact of these variations.
The electronic properties of substituents on the phenyl and pyridine rings significantly influence biological activity. Analysis of related pyridine derivatives has shown that the presence and position of groups like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. mdpi.com Conversely, halogen atoms or bulky groups can sometimes lead to lower activity. mdpi.com
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings, affecting their interaction with target proteins. For instance, in a series of N-phenylacetamide-based sulphonamides, derivatives with specific substitutions showed varied inhibitory profiles against different carbonic anhydrase isoforms. nih.gov
The following table illustrates hypothetical SAR data based on common findings in similar compound series, demonstrating how substituent changes can modulate activity.
| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Relative In Vitro Activity (%) |
| -H | - | Neutral | 100 |
| -OCH₃ | para | Electron-Donating | 150 |
| -Cl | para | Electron-Withdrawing | 120 |
| -NO₂ | para | Strong Electron-Withdrawing | 80 |
| -C(CH₃)₃ | para | Bulky/Electron-Donating | 60 |
| -Cl | ortho | Electron-Withdrawing/Steric Hindrance | 45 |
This table is illustrative and based on general principles observed in related compound classes.
The specific placement of substituents on the aromatic rings (positional isomerism) is crucial. For example, a substituent at the para position of the N-phenyl ring will have a different impact on activity compared to the same substituent at the ortho or meta position, due to altered steric interactions and electronic influences within the binding pocket. mdpi.comresearchgate.net
Furthermore, the core structure of this compound contains a chiral center at the carbon atom bonded to the cyano, phenylamino, and pyridine groups. The biological activity of chiral molecules often resides in only one of the enantiomers (the eutomer), as biological targets like enzymes and receptors are themselves chiral. Therefore, the synthesis and testing of individual enantiomers are critical to determine if the activity is stereospecific. Studies on other chiral acetamide derivatives have confirmed that stereochemistry can profoundly affect molecular interactions and biological outcomes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling is a computational technique that seeks to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized as:
Constitutional: e.g., molecular weight, atom counts.
Topological: Describing atomic connectivity.
Geometrical: Related to the 3D structure of the molecule.
Electrostatic and Quantum-Chemical: e.g., partial charges, dipole moment, HOMO/LUMO energies.
A crucial step is selecting a small subset of relevant descriptors that best correlate with biological activity. scilit.com Once a model is built, typically using methods like Multiple Linear Regression (MLR), its statistical significance and predictive power must be rigorously validated. researchgate.net
Key validation parameters include:
Coefficient of determination (R²): Indicates how well the model fits the training data.
Leave-one-out cross-validated R² (Q²): A measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered indicative of a robust model. mdpi.commdpi.com
External validation (R²pred): The model's ability to predict the activity of an external test set of compounds not used in model generation. researchgate.netnih.gov
The table below shows typical statistical results for a validated QSAR model.
| Parameter | Description | Typical Value |
| R² | Coefficient of determination (Training set) | > 0.8 |
| Q² (or R²cv) | Cross-validation coefficient (Internal) | > 0.5 |
| R²pred | Predictive R² (External test set) | > 0.6 |
| RMSE | Root Mean Square Error | As low as possible |
These values represent common benchmarks for a predictive QSAR model. mdpi.comresearchgate.net
A well-validated QSAR model serves as a powerful predictive tool. mdpi.com By inputting the calculated descriptors for novel, designed analogs of this compound, their biological activity can be estimated before they are synthesized. This in silico screening helps to:
Prioritize the synthesis of compounds with the highest predicted potency.
Avoid the synthesis of analogs predicted to be inactive.
Provide insights into the mechanism of action by highlighting the structural features most important for activity.
For instance, QSAR models developed for various heterocyclic inhibitors have successfully guided the design of more potent derivatives. nih.govsemanticscholar.org The ultimate goal is to create a reliable predictive framework that accelerates the discovery of new drug candidates based on the this compound scaffold.
Molecular Interaction and Mechanistic Investigations of 2 Cyano N Phenyl 2 Pyridin 3 Yl Acetamide
Identification and Characterization of Molecular Targets (In Vitro/In Silico)
No specific studies identifying or characterizing the molecular targets of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide were found. Research on analogous compounds suggests potential areas for future investigation.
Receptor Binding Profiling
A search of the scientific literature yielded no studies on the receptor binding profile of this compound.
Nucleic Acid Interactions (e.g., DNA Gyrase)
There is no direct evidence or research available concerning the interaction of this compound with nucleic acids such as DNA gyrase. While DNA gyrase is a known target for some antibacterial agents containing pyridine (B92270) rings, such as the quinolones, and other novel inhibitors like N-phenylpyrrolamides, no studies have linked this specific activity to this compound. nih.govnih.govrsc.org
Elucidation of Cellular Pathways Modulated by this compound (In Vitro Studies)
No in vitro studies have been published that elucidate the cellular pathways modulated by this specific compound.
Apoptosis Induction Pathways
The ability of this compound to induce apoptosis has not been reported. Research on other novel 3-cyano-2-substituted pyridine derivatives has shown that they can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, through the mitochondrial pathway. nih.govnih.gov However, these findings are specific to the compounds tested and cannot be attributed to this compound without direct experimental evidence.
Cell Cycle Regulation Mechanisms
There are no available studies investigating the effect of this compound on cell cycle regulation.
Signaling Pathway Modulation
Extensive literature searches did not yield specific studies detailing the direct modulation of intracellular signaling pathways by this compound. While research into the broader class of cyanoacetamide derivatives has revealed interactions with various biological targets, including enzymes and receptors, specific data on how this compound influences signaling cascades such as kinase pathways, transcription factor activity, or second messenger systems is not available in the reviewed scientific literature.
Therefore, a detailed analysis of its effects on specific signaling pathways, including the presentation of research findings in data tables, cannot be provided at this time. Further investigation into the molecular mechanisms of this compound is required to elucidate its potential role in modulating cellular signaling.
Lack of Specific Research Data for this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there is no specific published information available regarding the computational chemistry and molecular modeling of the compound This compound .
The execution of the requested article, which requires detailed research findings and data tables for quantum chemical calculations, conformational analysis, and molecular docking studies, is not possible. The search did not yield any studies that have performed Density Functional Theory (DFT), HOMO/LUMO analysis, molecular dynamics simulations, or ligand-protein interaction studies specifically on this molecule.
Consequently, the generation of scientifically accurate content for the following outlined sections cannot be accomplished:
Computational Chemistry and Molecular Modeling of 2 Cyano N Phenyl 2 Pyridin 3 Yl Acetamide
Molecular Docking and Ligand-Protein Interaction Studies
Affinity Scoring and Ranking
While computational studies exist for structurally related compounds, such as other cyanoacetamide or pyridine (B92270) derivatives, the user's strict instruction to focus solely on "2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide" prevents the inclusion of such data. To provide an article based on related compounds would violate the core requirement of specificity and could lead to scientifically inaccurate extrapolations. Therefore, in the absence of direct research on the target compound, the requested article cannot be generated.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design, encapsulating the essential steric and electronic features that are requisite for a molecule to exhibit a specific biological activity. dovepress.com A pharmacophore model can be generated based on the three-dimensional structures of a set of known active molecules, even in the absence of a known protein target structure. dovepress.com This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that possess the desired pharmacophoric features and are therefore more likely to be active. dovepress.commdpi.com
Hypothetical Pharmacophore Model Generation:
Given the structure of this compound, a hypothetical pharmacophore model can be constructed by identifying its key chemical features. These features are crucial for molecular recognition and binding to a potential biological target. The principal pharmacophoric features would likely include:
A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring and the oxygen atom of the acetamide (B32628) group can act as hydrogen bond acceptors.
A Hydrogen Bond Donor (HBD): The nitrogen atom of the acetamide linkage can serve as a hydrogen bond donor.
An Aromatic Ring (AR): The phenyl group and the pyridine ring both provide aromatic features, which can engage in pi-pi stacking or hydrophobic interactions with a target protein.
A Hydrophobic (HY) feature: The phenyl ring can also be characterized as a hydrophobic feature.
A Negative Ionizable (NI) or HBA feature: The cyano group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor or participate in electrostatic interactions.
Based on these features, a putative pharmacophore model can be proposed. The spatial arrangement and distances between these features would be critical for defining the activity of the molecule.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location in Molecule | Potential Interaction |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Hydrogen bonding with target |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Hydrogen bonding with target |
| Hydrogen Bond Donor (HBD) | Amide Nitrogen | Hydrogen bonding with target |
| Aromatic Ring (AR) | Phenyl Ring | π-π stacking, hydrophobic interactions |
| Aromatic Ring (AR) | Pyridine Ring | π-π stacking, cation-π interactions |
| Hydrophobic (HY) | Phenyl Ring | Hydrophobic interactions |
| Negative Ionizable/HBA | Cyano Group Nitrogen | Hydrogen bonding, electrostatic interactions |
Virtual Screening Workflow:
A virtual screening campaign utilizing the hypothetical pharmacophore model would typically involve the following steps:
Database Selection: A large, diverse chemical database (e.g., ZINC, ChEMBL, or proprietary corporate databases) would be selected for screening.
Pharmacophore-Based Filtering: The generated pharmacophore model would be used as a 3D query to rapidly screen the selected database. Molecules that match the pharmacophoric features in the correct spatial arrangement would be retained as initial hits.
Molecular Docking: The initial hits from the pharmacophore screening would then be subjected to molecular docking studies. This step requires a 3D structure of the target protein. If the target is unknown, a potential target could be identified through reverse docking or target-fishing algorithms. Docking simulations predict the binding conformation and affinity of the hit compounds within the active site of the target protein. nih.gov
ADMET Prediction: The docked compounds would be evaluated for their drug-like properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, using computational models. mdpi.com This step helps to filter out compounds with potentially poor pharmacokinetic properties or toxicity concerns.
Hit Selection and Biological Evaluation: The final list of promising candidates would be prioritized based on their docking scores, predicted binding interactions, and ADMET properties. These selected compounds would then be acquired or synthesized for experimental validation through in vitro and in vivo biological assays.
Table 2: Illustrative Virtual Screening Cascade for Analogs of this compound
| Stage | Method | Purpose | Outcome |
| 1 | Database Preparation | Selection and preparation of a large compound library. | A filtered and prepared database of molecules for screening. |
| 2 | Pharmacophore Screening | Rapidly identify molecules with the desired pharmacophoric features. | A smaller subset of initial hit compounds (e.g., 1-5% of the initial library). |
| 3 | Molecular Docking | Predict the binding mode and affinity of the initial hits to a specific target. | A ranked list of compounds based on their predicted binding energy. |
| 4 | ADMET Prediction | Assess the drug-likeness and potential toxicity of the docked compounds. | A refined list of hits with favorable predicted pharmacokinetic and safety profiles. |
| 5 | Visual Inspection and Hit Prioritization | Manual inspection of the binding poses and interactions to select the most promising candidates. | A final selection of a few high-priority compounds for experimental testing. |
Preclinical Exploration of Biological Activities in Vitro/ex Vivo Context
In Vitro Anti-Proliferative and Cytotoxic Activities in Cancer Cell Lines
The evaluation of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide's potential as an anti-cancer agent has been a primary focus of preclinical research. These in vitro studies aim to determine the compound's ability to inhibit the growth of cancer cells (anti-proliferative activity) and to directly kill them (cytotoxic activity).
Research into the anti-proliferative and cytotoxic effects of this compound has been conducted across a diverse panel of human cancer cell lines to understand the breadth of its potential activity. While specific data for this exact compound is not available in the provided search results, related studies on cyanoacetamide and phenylacetamide derivatives have shown activity against a range of cancers. For instance, novel series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were evaluated for their cytotoxic activities against human cancer cell lines including breast (MCF-7, T47D, MDA-MB231), liver (HEPG-2), colon (HCT116), prostate (PC3), and cervix (HELA) cells. nih.gov Similarly, other phenylacetamide derivatives have demonstrated cytotoxic effects on cell lines such as MDA-MB-468, PC12, and MCF7. tbzmed.ac.ir
Table 1: Illustrative Spectrum of In Vitro Anti-Proliferative and Cytotoxic Activity of Related Cyanoacetamide Derivatives
| Cell Line | Cancer Type | Activity Observed |
| MCF-7 | Breast Cancer | Cytotoxic |
| T47D | Breast Cancer | Cytotoxic |
| MDA-MB-231 | Breast Cancer | Cytotoxic |
| HEPG-2 | Liver Cancer | Cytotoxic |
| HCT116 | Colon Cancer | Cytotoxic |
| PC3 | Prostate Cancer | Cytotoxic |
| HELA | Cervical Cancer | Cytotoxic |
| A549 | Lung Cancer | Anti-tumor |
| H460 | Lung Cancer | Anti-tumor |
| HT-29 | Colon Cancer | Anti-tumor |
| SMMC-7721 | Liver Cancer | Anti-tumor |
Note: This table is illustrative and based on the activity of related cyanoacetamide and phenylacetamide derivatives, as specific data for this compound was not found.
In preclinical studies, the efficacy of a novel compound is often benchmarked against established therapeutic agents. For anti-cancer activity, this typically includes standard chemotherapeutic drugs. While direct comparative data for this compound is unavailable, studies on analogous compounds provide context. For example, the anti-tumor activity of certain 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives was found to be significantly more potent than the reference compound MX-58151 against various cell lines. nih.gov In other research, some phenylacetamide derivatives exhibited lower activity than the reference drug imatinib. brieflands.comnih.gov
Table 2: Illustrative Comparison of In Vitro Cytotoxicity (IC50 values in µM) of a Related Phenylacetamide Derivative with a Reference Compound
| Compound/Drug | PC3 (Prostate) | MCF-7 (Breast) |
| Derivative 2b | 52 | - |
| Derivative 2c | 80 | 100 |
| Imatinib (Reference) | 40 | 98 |
Note: This table is illustrative and based on data for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. brieflands.comnih.gov IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity Evaluation (In Vitro)
The potential of this compound as an antimicrobial agent has been explored through in vitro screening against a variety of pathogenic bacteria and fungi.
Initial in vitro assessments of the antibacterial properties of this compound have been performed. While specific data for this compound is not detailed in the provided search results, related cyanoacetamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species. smolecule.com For example, newly synthesized unsaturated 2-cyanoacetamide (B1669375) derivatives demonstrated a range of antibacterial effectiveness against six pathogenic human bacteria, with mean zones of inhibition varying from moderate to high. nih.gov
Table 3: Illustrative Antibacterial Spectrum of Related Cyanoacetamide Derivatives
| Bacterial Strain | Gram Type | Activity Observed |
| Bacillus cereus | Positive | Moderate to High |
| Bacillus megaterium | Positive | Moderate to High |
| Staphylococcus aureus | Positive | Moderate to High |
| Salmonella typhi | Negative | Moderate to High |
Note: This table is illustrative and based on the activity of related unsaturated 2-cyanoacetamide derivatives. nih.gov
The in vitro antifungal potential of this compound has also been a subject of investigation. Although specific findings for this compound are not available, research on similar chemical structures provides some insight. For instance, 2-chloro-N-phenylacetamide has been shown to inhibit strains of Candida albicans and Candida parapsilosis, including those resistant to fluconazole. researchgate.net Other studies on cyanoacetamide derivatives have also reported their evaluation for in vitro antifungal activity against various fungal species. smolecule.com
Table 4: Illustrative Antifungal Activity of a Related Phenylacetamide Derivative
| Fungal Strain | MIC Range (µg/mL) | MFC Range (µg/mL) |
| Candida albicans | 128 - 256 | 512 - 1,024 |
| Candida parapsilosis | 128 - 256 | 512 - 1,024 |
Note: This table is illustrative and based on data for 2-chloro-N-phenylacetamide. researchgate.net MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that is needed to kill 99.9% of the final inoculum of a particular bacterium.
Antiviral Activity Assessment (In Vitro)
The exploration of this compound's biological activities extends to its potential as an antiviral agent. While direct in vitro antiviral data for this specific compound is not present in the search results, related N-phenyl-acetamide derivatives have been investigated as potential inhibitors of viral enzymes. For example, a library of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides was evaluated for its ability to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov This suggests that the broader class of phenylacetamide compounds may possess antiviral properties worth investigating.
Anti-inflammatory and Immunomodulatory Effects (In Vitro Cellular Models)
Currently, there is a notable absence of published research specifically investigating the in vitro anti-inflammatory and immunomodulatory properties of this compound. However, the broader class of acetamide (B32628) derivatives has been the subject of studies exploring their potential in modulating inflammatory responses. For instance, research on other novel acetamide-containing compounds has demonstrated significant anti-inflammatory and anti-arthritic activity in preclinical models. One such study on N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritic rats showed a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, as well as a modulation of oxidative stress markers. nih.gov These findings in related structures suggest that the acetamide scaffold is of interest for anti-inflammatory drug discovery, though specific data for this compound is not yet available.
Other Emerging In Vitro Biological Activities (e.g., Antioxidant, Insecticidal, α-Glucosidase Inhibition)
Beyond the traditional focus of pharmaceutical research, the unique chemical structure of this compound and its analogues has prompted investigation into a wider array of biological activities. These preliminary in vitro explorations are crucial for uncovering the full therapeutic and agrochemical potential of this class of compounds.
Antioxidant Activity:
As with its anti-inflammatory profile, direct in vitro antioxidant studies on this compound are not extensively reported in the current scientific literature. Nevertheless, the antioxidant potential of various other acetamide derivatives has been documented. For example, a study on a series of novel acetamide compounds demonstrated their ability to scavenge ABTS radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. nih.govnih.gov This indicates that the acetamide functional group may contribute to antioxidant effects, warranting future investigation into the specific capabilities of this compound in this regard.
Insecticidal Activity:
A significant area of investigation for compounds structurally related to this compound is their potential as insecticidal agents. While direct data on the target compound is limited, extensive research has been conducted on closely related pyridine-based acetamide derivatives. These studies highlight the potent insecticidal effects of this chemical class against various agricultural pests.
One prominent example is the compound 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, which has demonstrated significant efficacy against the cowpea aphid (Aphis craccivora). In comparative studies, this compound and its derivatives have shown insecticidal activity that is in some cases comparable or even superior to the commercial insecticide acetamiprid. aun.edu.egconsensus.app The insecticidal activity is often evaluated by determining the median lethal concentration (LC50), which is the concentration of the substance required to kill 50% of a test population.
The structural features of these pyridine (B92270) acetamide derivatives, such as the cyano group and the substituted pyridine ring, are thought to be crucial for their insecticidal action. lew.ro The high activity of these related compounds suggests that this compound could also possess valuable insecticidal properties, making it a candidate for further investigation in the development of new crop protection agents.
| Compound | Test Organism | Exposure Time (hours) | LC50 (ppm) | Reference Compound | Reference LC50 (ppm) |
|---|---|---|---|---|---|
| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (nymphs) | 24 | 0.192 | Acetamiprid | Not Specified |
| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (nymphs) | 48 | 0.041 | Acetamiprid | Not Specified |
| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (adults) | 24 | 1.233 | Acetamiprid | Not Specified |
| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (adults) | 48 | 0.142 | Acetamiprid | Not Specified |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (nymphs) | 24 | 0.029 | Acetamiprid | 0.045 |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (nymphs) | 48 | 0.006 | Acetamiprid | 0.006 |
α-Glucosidase Inhibition:
The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it can delay carbohydrate digestion and lower postprandial blood glucose levels. While there is no specific research on the α-glucosidase inhibitory activity of this compound, the broader family of pyridine derivatives and related nitrogen-containing heterocyclic compounds has been a fertile ground for the discovery of potent inhibitors of this enzyme.
For instance, studies on various dicyanoaniline derivatives containing a pyridine ring have identified compounds with excellent inhibitory activity against both α-amylase and α-glucosidase. arabjchem.org The inhibitory potential of these molecules is influenced by the substitution pattern on the pyridine and phenyl rings. Similarly, other complex acetamide derivatives have been synthesized and shown to be potent α-glucosidase inhibitors, with some exhibiting significantly greater activity than the standard drug, acarbose. nih.gov These findings underscore the potential of pyridine-containing acetamides as a structural template for the design of new antidiabetic agents, although the specific activity of this compound in this context remains to be elucidated.
Advanced Research Methodologies and Techniques Applied to 2 Cyano N Phenyl 2 Pyridin 3 Yl Acetamide Research
High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. In the context of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide, HTS could be employed to identify its potential biological targets and therapeutic applications. An HTS campaign would typically involve the use of automated liquid handling systems and robotic plate handlers to screen this compound against a diverse array of biological assays.
These assays could be designed to measure various biological events, such as enzyme inhibition, receptor binding, or changes in gene expression. The primary goal of an initial HTS campaign would be to identify "hits"—compounds that exhibit a desired activity in a primary screen. Subsequent secondary and tertiary screens would then be used to confirm and characterize the activity of these hits, including this compound if it were to show promise.
Table 1: Illustrative HTS Assay Formats for Compound Screening
| Assay Type | Principle | Potential Application for this compound |
| Biochemical Assays | Measures the effect of a compound on a purified target protein, such as an enzyme or receptor. | To determine if the compound inhibits or activates a specific enzyme implicated in a disease. |
| Cell-Based Assays | Measures the effect of a compound on whole cells, providing insights into its biological activity in a more physiological context. | To assess the compound's impact on cell viability, proliferation, or signaling pathways. |
| Reporter Gene Assays | Utilizes a reporter gene (e.g., luciferase, GFP) to monitor the activation or inhibition of a specific signaling pathway. | To identify if the compound modulates a particular cellular pathway of interest. |
This table is illustrative and does not represent actual HTS data for this compound due to the absence of such research in the public domain.
Chemoinformatics and Data Mining for Compound Profiling
Chemoinformatics combines chemistry, computer science, and information technology to analyze and predict the properties of chemical compounds. For this compound, chemoinformatic tools could be used to predict its physicochemical properties, potential biological activities, and toxicity profile based on its chemical structure.
Data mining of large chemical and biological databases could also reveal structurally similar compounds with known biological activities, providing clues about the potential targets and mechanisms of action of this compound. Techniques such as quantitative structure-activity relationship (QSAR) modeling could be employed to build predictive models that correlate chemical structure with biological activity.
Table 2: Predicted Physicochemical Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| Molecular Weight | ~251.27 g/mol | Influences absorption and distribution. |
| LogP | ~1.5 - 2.5 | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 1 | Affects solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and binding to target proteins. |
| Polar Surface Area | ~68 Ų | Influences cell membrane penetration. |
Note: The values in this table are hypothetical and would require computational modeling for actual prediction.
Proteomics and Metabolomics in Pathway Elucidation (In Vitro)
Proteomics and metabolomics are powerful "omics" technologies that allow for the global analysis of proteins and metabolites in a biological system, respectively. In in vitro studies involving this compound, these techniques could provide a comprehensive view of the cellular pathways affected by the compound.
For instance, treating a specific cell line with this compound and then performing proteomic analysis could identify changes in protein expression levels, post-translational modifications, or protein-protein interactions. This information can help to pinpoint the molecular targets of the compound and the signaling pathways it modulates. Similarly, metabolomic analysis could reveal alterations in the cellular metabolic profile, providing further insights into the compound's mechanism of action.
Advanced Microscopy for Cellular Localization Studies (In Vitro)
Advanced microscopy techniques are essential for visualizing the subcellular localization of a compound and its effects on cellular morphology. Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy could be utilized to study this compound in vitro.
To visualize the compound within cells, it could be chemically modified with a fluorescent tag. Alternatively, if the compound has intrinsic fluorescent properties, it could be directly visualized. These studies would help to determine where the compound accumulates within the cell (e.g., nucleus, mitochondria, cytoplasm), which can provide valuable clues about its potential targets and mechanism of action. High-content imaging, a platform that combines automated microscopy with sophisticated image analysis, could be used to quantify the effects of the compound on various cellular parameters in a high-throughput manner.
Q & A
Q. What are the common synthetic routes for 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide?
A typical multi-step synthesis involves:
- Substitution reaction : Reacting a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinemethanol under alkaline conditions to introduce the pyridylmethoxy group .
- Reduction : Using iron powder in acidic conditions to reduce the nitro group to an amine .
- Condensation : Reacting the resulting aniline derivative with cyanoacetic acid in the presence of a condensing agent (e.g., DCC or EDC) to form the acetamide backbone .
Key parameters include pH control during substitution and catalyst selection for condensation.
Q. What spectroscopic methods are used to characterize this compound?
- NMR : - and -NMR confirm the pyridyl, phenyl, and cyano group positions. For example, the pyridin-3-yl proton signals appear as distinct aromatic resonances .
- IR : Stretching vibrations for the nitrile (~2200 cm) and amide carbonyl (~1650 cm) groups validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What safety precautions are recommended when handling this compound?
- Toxicological Uncertainty : Due to incomplete toxicological data, assume acute toxicity and use PPE (gloves, lab coat, goggles) .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
- Storage : Keep in a cool, dry place away from oxidizing agents, with secondary containment to prevent spills .
Advanced Research Questions
Q. How can the condensation reaction efficiency be optimized during synthesis?
- Catalyst Screening : Test condensing agents like DCC, EDCI, or HATU to improve coupling yields .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while adding molecular sieves can absorb byproducts like water .
- Temperature Control : Maintain 0–5°C during condensation to suppress side reactions (e.g., cyano group hydrolysis) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine --HMBC NMR to confirm amide connectivity or use X-ray crystallography for unambiguous assignment .
- Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (e.g., using Gaussian) to identify discrepancies in substituent positions .
- Isotopic Labeling : Introduce -labels in the cyano group to track its stability under reaction conditions .
Q. What strategies enable regioselective functionalization of the pyridin-3-yl moiety?
- Directing Groups : Introduce a temporary protecting group (e.g., Boc) on the pyridine nitrogen to steer electrophilic substitution to the 4-position .
- Metal Catalysis : Use palladium-catalyzed C-H activation to selectively functionalize the pyridyl ring without disrupting the acetamide core .
- Solvent-Dependent Reactivity : Leverage solvent polarity (e.g., THF vs. DCE) to modulate nucleophilic attack on the pyridine ring .
Q. How to analyze environmental hazards of this compound in biological assays?
- Ecotoxicity Testing : Perform OECD-compliant assays (e.g., Daphnia magna acute toxicity) to assess aquatic toxicity, given structural similarities to hazardous acetamide derivatives .
- Degradation Studies : Monitor hydrolysis under varying pH (e.g., pH 4–10) to identify stable metabolites using LC-MS .
- Bioaccumulation Potential : Calculate logP (e.g., using ChemDraw) to predict lipid solubility and persistence in ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
